molecular formula C28H33N5O2S B3304538 1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea CAS No. 921829-72-3

1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea

Cat. No.: B3304538
CAS No.: 921829-72-3
M. Wt: 503.7 g/mol
InChI Key: KASKCOFJXAINRM-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a complex organic compound with a unique structure that combines cyclopentyl, piperazinyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multiple steps:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.

    Thiazole Formation: The next step involves the reaction of the piperazinyl intermediate with a thiazole derivative, such as 2-bromoacetylthiazole, under basic conditions to form the thiazolyl intermediate.

    Urea Formation: Finally, the thiazolyl intermediate is reacted with cyclopentyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and thiazolyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(3,4-dichlorophenyl)urea: This compound has a similar urea structure but with different substituents, leading to different biological activities.

    2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid: This compound shares the piperazinyl and cyclopentyl groups but has a different overall structure and applications.

Uniqueness

1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is unique due to its combination of cyclopentyl, piperazinyl, and thiazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2S/c34-25(19-24-20-36-28(30-24)31-27(35)29-23-13-7-8-14-23)32-15-17-33(18-16-32)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23,26H,7-8,13-19H2,(H2,29,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKCOFJXAINRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
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1-cyclopentyl-3-(4-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea

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